

VPC162134: An In-Depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **VPC162134**

Cat. No.: **B15567001**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC162134 is a potent antibacterial agent that functions as an inhibitor of the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), a key component in the anaerobic energy metabolism of various pathogens.[1][2] Understanding the solubility and stability of **VPC162134** is critical for its preclinical and clinical development, enabling appropriate formulation, storage, and administration. This technical guide provides a comprehensive overview of the available data and representative methodologies for assessing the solubility and stability of **VPC162134** in various solvents. Due to the limited publicly available data for **VPC162134**, this guide incorporates data from analogous PFOR inhibitors, such as nitazoxanide, to provide a broader understanding of the expected physicochemical properties.

Physicochemical Properties of VPC162134

A summary of the known physicochemical properties of **VPC162134** is presented in Table 1.

Property	Value	Reference
CAS Number	1245813-92-6	[1]
Molecular Formula	C ₁₃ H ₁₅ CIN ₄ O ₃ S	[1]
Molecular Weight	342.80 g/mol	[1]
Appearance	Solid (predicted)	
Mechanism of Action	Inhibitor of pyruvate:ferredoxin oxidoreductase (PFOR)	[1] [2]

Solubility Profile

Detailed quantitative solubility data for **VPC162134** in a wide range of solvents is not extensively documented in publicly accessible literature. However, based on its intended use as an antibacterial agent, solubility in both aqueous and organic solvents is a key parameter for formulation and in vitro/in vivo testing.

Known Solubility of VPC162134

The available information regarding the solubility of **VPC162134** is primarily in Dimethyl Sulfoxide (DMSO), a common solvent for initial in vitro screening of compounds.

Solvent	Temperature	Duration	Concentration	Reference
DMSO	4°C	2 weeks	Not Specified	[1]
DMSO	-80°C	6 months	Not Specified	[1]

Representative Solubility of a PFOR Inhibitor Analogue (Nitazoxanide)

To provide a broader perspective, the solubility of nitazoxanide, a structurally related thiazolidine and a well-characterized PFOR inhibitor, is presented in Table 3. This data can serve as a surrogate to guide solvent selection for **VPC162134**.

Solvent	Solubility	Reference
Ethanol	Soluble	[3]
Aqueous Media	Poorly Soluble	[3]

Note: The solubility of a novel polymorph of nitazoxanide (Form II) in water was found to be 2.76 times higher than the original form, highlighting the importance of solid-state characterization.[3]

Stability Profile

The chemical stability of **VPC162134** is a critical attribute that influences its shelf-life, formulation, and therapeutic efficacy. Stability studies are essential to identify degradation pathways and optimal storage conditions.

Known Stability of **VPC162134** in DMSO

As indicated in the solubility data, **VPC162134** exhibits stability in DMSO under specific storage conditions.

Solvent	Temperature	Duration of Stability	Reference
DMSO	4°C	2 weeks	[1]
DMSO	-80°C	6 months	[1]

Representative pH-Dependent Stability of a PFOR Inhibitor Analogue (Nitazoxanide)

The stability of many pharmaceutical compounds is highly dependent on the pH of the solution. A study on nitazoxanide provides valuable insights into the potential pH-stability profile of thiazolidine compounds like **VPC162134**.

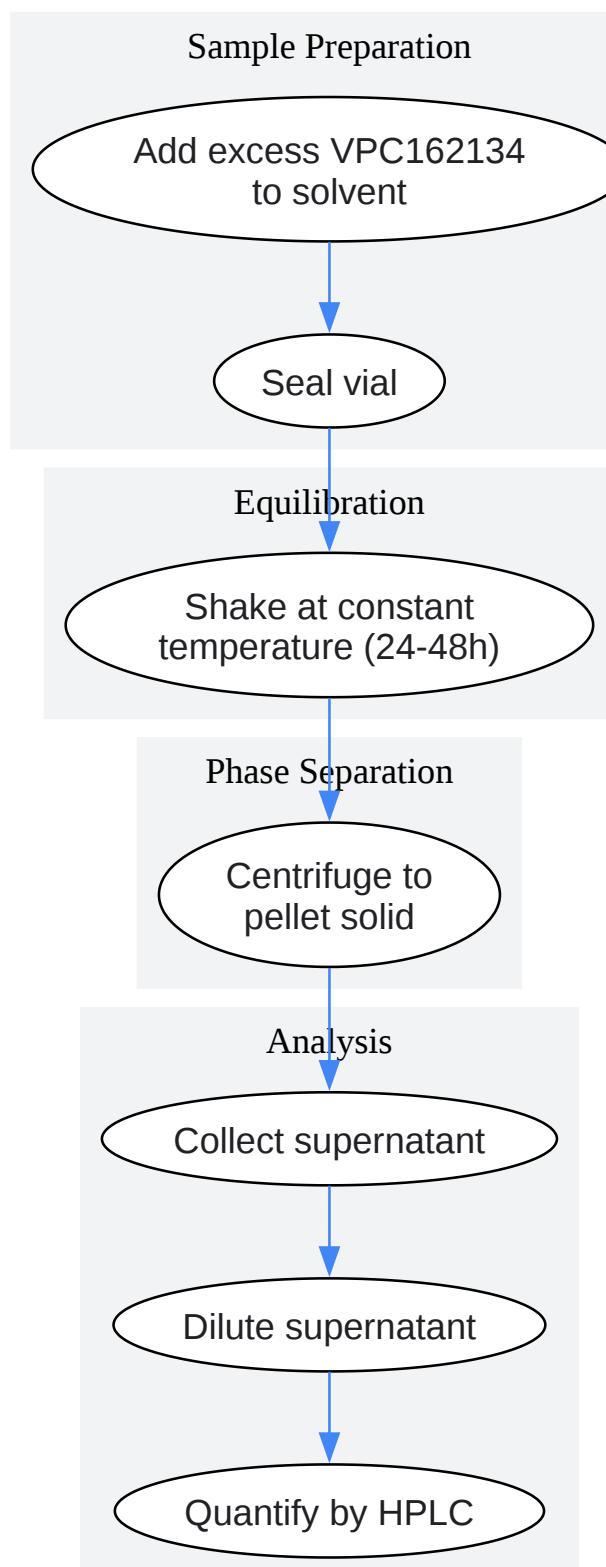
pH	Degradation Kinetics	Stability	Key Degradation Product	Reference
0.01 - 10.0	First-order	Most stable between pH 1.0 and 4.0	Deacetylation product	[4] [5]
10.0	Highest degradation rate	Least stable	Deacetylation product	[4] [5]
0.01	High degradation rate	Less stable	Deacetylation product	[4] [5]

Experimental Protocols

This section outlines standardized experimental protocols for determining the solubility and stability of compounds like **VPC162134**.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[\[6\]](#)


Objective: To determine the equilibrium solubility of **VPC162134** in various solvents.

Materials:

- **VPC162134** powder
- Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)
- Glass vials with screw caps
- Orbital shaker/incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Procedure:

- Add an excess amount of **VPC162134** to a known volume of the selected solvent in a glass vial.
- Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
- Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After incubation, visually confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed to pellet the excess solid.
- Carefully collect an aliquot of the clear supernatant.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **VPC162134** in the diluted supernatant using a validated HPLC method.
- The determined concentration represents the equilibrium solubility of **VPC162134** in that solvent at the specified temperature.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Stability Assessment: Forced Degradation Studies

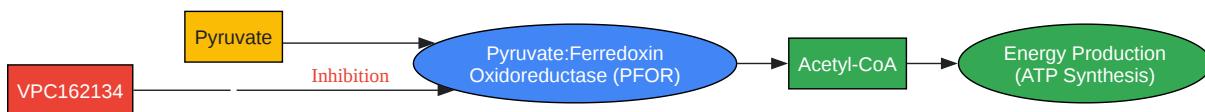
Forced degradation studies are performed to identify the likely degradation products of a drug substance, which is crucial for developing stability-indicating analytical methods.

Objective: To investigate the degradation pathways of **VPC162134** under various stress conditions.

Materials:

- **VPC162134** powder
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Temperature-controlled oven
- Photostability chamber
- Validated stability-indicating HPLC method

Procedure:


- Acid Hydrolysis: Dissolve **VPC162134** in an acidic solution (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60°C) for a defined period.
- Base Hydrolysis: Dissolve **VPC162134** in a basic solution (e.g., 0.1 M NaOH) and maintain at room temperature or elevated temperature for a defined period.
- Oxidative Degradation: Treat a solution of **VPC162134** with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Expose the solid powder of **VPC162134** to high temperatures (e.g., 80°C) in an oven.

- Photolytic Degradation: Expose the solid powder or a solution of **VPC162134** to light according to ICH Q1B guidelines.
- Analyze all stressed samples at various time points using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Signaling Pathway and Mechanism of Action

VPC162134 exerts its antibacterial effect by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR).^{[1][2]} PFOR is a crucial enzyme in the central metabolism of many anaerobic bacteria and protozoa. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a key step for energy production.^[7]

The inhibition of PFOR disrupts this vital metabolic pathway, leading to a depletion of cellular energy and ultimately cell death.^[7]

[Click to download full resolution via product page](#)

Caption: Inhibition of the PFOR signaling pathway by **VPC162134**.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of the PFOR inhibitor **VPC162134**. While specific quantitative data remains limited, the provided information on its known properties in DMSO, coupled with representative data from the analogue nitazoxanide, offers a valuable starting point for researchers. The detailed experimental protocols for solubility and stability testing provide a framework for generating the necessary data to advance the development of this promising antibacterial agent. Further studies are warranted to fully characterize the physicochemical properties of **VPC162134** in a comprehensive range of pharmaceutically relevant solvents and conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. VPC162134 Datasheet DC Chemicals [dcchemicals.com]
- 2. VPC162134|CAS 1245813-92-6|DC Chemicals [dcchemicals.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pH effect on stability and kinetics degradation of nitazoxanide in solution | Drug Analytical Research [seer.ufrgs.br]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. What are PFOR inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [VPC162134: An In-Depth Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567001#vpc162134-solubility-and-stability-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com